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A Comparative Guide to Commercial Metatartaric Acid Preparations for Tartrate Stabilization

in Wine

For researchers and professionals in the wine industry, selecting the appropriate metatartaric
acid preparation is crucial for ensuring the tartrate stability of bottled wines. Metatartaric acid,

a polyester of L-tartaric acid, functions as a protective colloid to inhibit the crystallization of

potassium bitartrate (KHT) and calcium tartrate.[1] However, its effectiveness and longevity are

influenced by its physicochemical properties, which can vary between commercial

preparations. This guide provides a comparative overview of these properties, details on

experimental evaluation protocols, and a summary of the mechanism of action.

Mechanism of Action
Metatartaric acid acts by adsorbing onto the surface of microscopic tartrate crystals, thereby

inhibiting their growth into larger, visible precipitates.[1] This protective effect is temporary, as

metatartaric acid hydrolyzes back to tartaric acid over time, with the rate of hydrolysis being

highly dependent on storage temperature and the pH of the wine.[2][3] Higher temperatures

and higher pH values accelerate this degradation, reducing the long-term stability of the treated

wine.[3]
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Mechanism of metatartaric acid action.

Comparative Analysis of Physicochemical
Properties
The performance of a commercial metatartaric acid preparation is largely determined by its

degree of esterification and molecular weight distribution. A higher degree of esterification is

generally associated with greater inhibitory effectiveness.[4] While direct comparative studies of

branded products are not readily available in scientific literature, data from technical datasheets

and regulatory assessments provide a baseline for comparison.

A technical assessment by the Joint FAO/WHO Expert Committee on Food Additives (JECFA)

summarized the analytical results for five commercial batches of metatartaric acid, providing a

representative range of properties found in the market.[1]

Table 1: Physicochemical Properties of Commercial Metatartaric Acid Batches
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Parameter Batch 1 Batch 2 Batch 3 Batch 4 Batch 5

Low

Molecular

Weight (Mn)

(kDa)

3.52 2.50 0.25 1.11 1.50

Medium

Molecular

Weight (Mw)

(kDa)

8.90 5.80 1.20 2.90 4.10

High

Molecular

Weight (Mz)

(kDa)

40.9 15.5 3.40 8.30 11.2

Polydispersity

Index (PDI)

(Mz/Mn)

11.6 6.2 13.6 7.5 7.5

Source: Adapted from the 87th JECFA - Chemical and Technical Assessment (CTA)[1]

Several manufacturers also provide specifications for their products, highlighting the degree of

esterification as a key quality indicator.

Table 2: Specifications of Selected Commercial Metatartaric Acid Preparations | Product

Name | Manufacturer | Degree of Esterification | Key Features | | :--- | :--- | :--- | :--- | :--- | | AMT

Plus Quality | Enartis | 38 to 41 | High esterification rate for long-lasting effect.[5] | |

Metatartaric Acid V40 | Martin Vialatte | ~39 | Stated as having maximal and constant

efficiency.[6] | | Metatartaric Acid V33 | Martin Vialatte | 33 to 35 | Designed for specific

applications like Champagne and wines with proteins.[6] | | Metatartaric Acid stabilizer | Eaton

| High (value not specified) | Production process guarantees a high degree of esterification. |

Experimental Protocols for Evaluation
To conduct a comparative study of different metatartaric acid preparations, researchers can

employ standardized methodologies to assess both the product's characteristics and its
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performance in wine.

Protocol 1: Determination of Degree of Esterification
This method allows for the quantification of the total free and esterified acid in a sample, from

which the degree of esterification can be calculated.[7]

Materials:

Metatartaric acid sample

1 M Sodium Hydroxide (NaOH) solution

0.5 M Sulfuric Acid (H₂SO₄)

Bromothymol blue indicator

250 ml Erlenmeyer flask

Burette

Procedure:

Accurately weigh approximately 1 g of the metatartaric acid sample and dissolve it in 50 ml

of recently boiled and cooled distilled water.

Add a few drops of bromothymol blue indicator to the solution.

Titrate with 1 M NaOH solution until the indicator turns bluish-green (pH ~7). Record the

volume of NaOH used (n).

To this neutralized solution, add a known excess of 1 M NaOH (e.g., 20 ml).

Stopper the flask and allow it to stand for 2 hours at room temperature to ensure complete

de-esterification (saponification).

Titrate the excess NaOH with 0.5 M H₂SO₄ until the bluish-green endpoint is reached.

Record the volume of H₂SO₄ used (n').
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The degree of esterification is calculated based on the amounts of NaOH consumed in the

initial titration and for saponification.
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Workflow for determining the degree of esterification.

Protocol 2: Evaluation of Tartaric Stability in Wine (Mini-
Contact Test)
This protocol assesses the effectiveness of a metatartaric acid preparation in preventing KHT

crystallization in a wine sample.

Materials:

Unstable wine sample (pre-tested for tartrate instability)

Commercial metatartaric acid preparations

Potassium bitartrate (KHT) powder (finely ground)

Test tubes

Refrigerator or cooling bath at -4°C

Conductivity meter (optional, for more quantitative results)

Procedure:

Prepare solutions of each metatartaric acid preparation according to the manufacturer's

instructions (e.g., at a concentration of 10 g/hL or 100 mg/L).

Dispense the unstable wine into a series of test tubes, including a control sample with no

additives.

Add the prepared metatartaric acid solutions to the respective test tubes.

Add a small, consistent amount of KHT powder (e.g., 4 g/L) to each tube to act as

crystallization nuclei.

Agitate the tubes to ensure thorough mixing.
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Store the test tubes at -4°C for a specified period (e.g., 6 hours).

After the cold treatment, visually inspect the samples for the formation of crystalline

precipitates. The absence of crystals indicates effective stabilization.

For a quantitative assessment, measure the electrical conductivity of the wine before and

after the cold test. A smaller decrease in conductivity corresponds to better stabilization, as

fewer ions have precipitated out of the solution.
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Workflow for the Mini-Contact Test.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12092344?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12092344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The selection of a commercial metatartaric acid preparation should be based on its intended

application and the desired duration of stability. Products with a higher degree of esterification

are generally more effective and provide longer-lasting protection.[6] However, as direct

comparative performance data is scarce, it is recommended that wineries and research

institutions conduct their own evaluations using standardized protocols, such as those detailed

in this guide. This will ensure the selection of the most cost-effective and appropriate product

for achieving tartrate stability in their wines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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